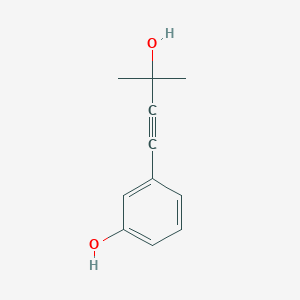![molecular formula C12H16N2O2S B14353450 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane CAS No. 92183-57-8](/img/structure/B14353450.png)
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[421]nonane is a unique organic compound characterized by its bicyclic structure containing sulfur and isocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with alcohols or amines typically occur at room temperature or slightly elevated temperatures in the presence of a catalyst or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Urethanes or ureas.
科学的研究の応用
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
作用機序
The mechanism of action of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in various applications, including polymerization and cross-linking reactions.
類似化合物との比較
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate compound used in polymer chemistry.
Toluene Diisocyanate: Widely used in the production of polyurethanes.
Methylenediphenyl Diisocyanate: Commonly used in the manufacture of rigid polyurethane foams.
Uniqueness
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane is unique due to its bicyclic structure and the presence of sulfur, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in specialized applications where other diisocyanates may not be suitable.
特性
CAS番号 |
92183-57-8 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC名 |
2,5-diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C12H16N2O2S/c1-11(14-8-16)5-3-9(13-7-15)10-4-6-12(11,2)17-10/h9-10H,3-6H2,1-2H3 |
InChIキー |
OPEVDAHLJZDKEX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2CCC1(S2)C)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
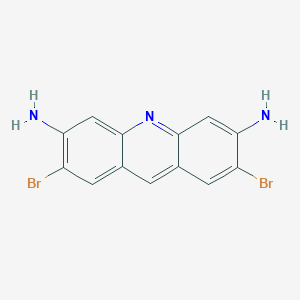
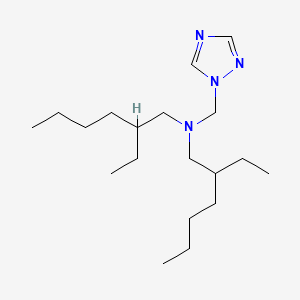
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
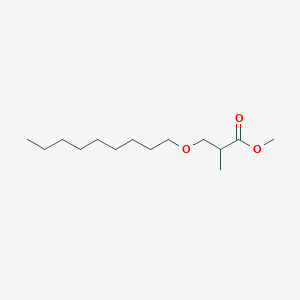
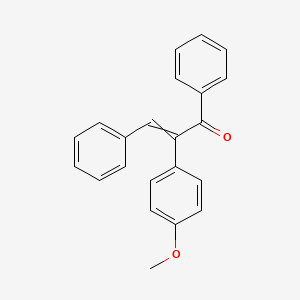
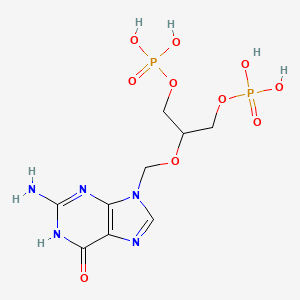
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
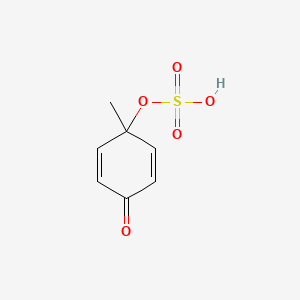
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)

